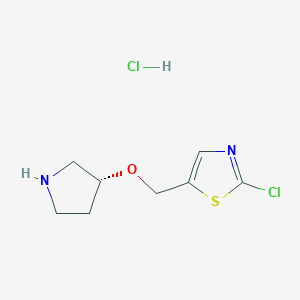

2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride

Description

2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride is a thiazole-derived small molecule featuring a chloro substituent at position 2 and a pyrrolidin-3-yloxymethyl group at position 5, with (R)-stereochemistry at the pyrrolidine ring. Thiazole derivatives are widely studied for their biological activities, particularly in oncology and enzymology. The hydrochloride salt form likely enhances solubility and bioavailability, a common strategy in drug development .

Properties

IUPAC Name |

2-chloro-5-[[(3R)-pyrrolidin-3-yl]oxymethyl]-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2OS.ClH/c9-8-11-4-7(13-8)5-12-6-1-2-10-3-6;/h4,6,10H,1-3,5H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZBNCWCASKNRN-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CN=C(S2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OCC2=CN=C(S2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiocyanate Rearrangement and Chlorination

The synthesis of CCMT, a foundational intermediate, begins with 1,3-dichloropropene and sodium thiocyanate. The reaction proceeds via a-sigmatropic rearrangement of 3-chloro-2-propenylthiocyanate to form 3-chloro-1-propenylisothiocyanate. Subsequent chlorination at reflux temperatures in chloroform yields CCMT with a purity of 77% after distillation.

Reaction Conditions :

Alternative Route via Allyl Isothiocyanate

Patent US20030153767A1 describes an optimized method using allyl isothiocyanate (CH₂=CH–CH₂–NCS) with chlorine gas at −40°C to +30°C, followed by oxidation with agents like hydrogen peroxide. This approach minimizes side products and achieves higher yields (85–90%).

Functionalization of CCMT with Pyrrolidine Moieties

Nucleophilic Substitution Strategy

The chloromethyl group in CCMT undergoes nucleophilic displacement with (R)-pyrrolidin-3-ol. This reaction is facilitated by phase-transfer catalysts (e.g., Aliquat 336) in polar aprotic solvents.

Mechanistic Insights :

Comparative Analysis of Substitution Reactions

The table below contrasts substitution outcomes for CCMT with different nucleophiles:

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Sodium formate | 2-Chloro-5-hydroxymethylthiazole | Heptane, 100°C | 76% | |

| (R)-Pyrrolidin-3-ol | Target compound (free base) | Toluene, Aliquat 336 | 68%* |

*Theoretical yield based on analogous reactions.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base of 2-chloro-5-((R)-pyrrolidin-3-yloxymethyl)-thiazole is treated with hydrochloric acid (1–2 M) in methanol or ethanol. The hydrochloride salt precipitates upon cooling and is purified via recrystallization.

Optimized Parameters :

-

Acid Concentration : 1.5 equivalents of HCl.

-

Solvent : Methanol/ethyl acetate (1:3 v/v).

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(®-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

2-Chloro-5-(®-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(®-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrrolidin-3-yloxymethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chloro vs. Methyl Ester

Methyl 2-(pyrrolidin-3-yl)thiazole-5-carboxylate hydrochloride (CAS: 2137717-09-8) replaces the chloromethyl group at position 5 with a methyl ester. This substitution reduces molecular weight (248.73 g/mol vs. However, its biological activity remains uncharacterized in the provided evidence .

Stereochemical Differences: (R)- vs. (S)-Pyrrolidine

Stereochemistry critically influences target binding; for example, enantiomers of kinase inhibitors often exhibit orders-of-magnitude differences in potency .

Ring Size: Pyrrolidine vs. Piperidine

3-(2-Chloro-thiazol-5-ylMethoxy)-piperidine dihydrochloride (CAS: 1185309-44-7) substitutes the pyrrolidine ring with a six-membered piperidine.

Optimized Thiazole Derivatives in Oncology

The GM series (GM-90,257, GM-90,568, GM-90,631) shares a 2,4-disubstituted thiazole scaffold. GM-90,631, a hydrochloride salt analog, showed enhanced potency in reducing α-tubulin acetylation in TNBC cells (IC₅₀ < 1 µM) compared to its precursors, highlighting the importance of salt formation and substituent optimization .

Comparative Data Table

*Estimated based on piperidine analog .

Key Research Findings

- Salt Formation Enhances Efficacy : Hydrochloride salts (e.g., GM-90,631) improve solubility and cellular uptake, a trend observed in related thiazoles .

- Ring Size and Flexibility : Piperidine analogs may offer distinct pharmacokinetic profiles due to increased ring size, though biological data are lacking .

Biological Activity

2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 239.21 g/mol. This compound features a thiazole ring, characterized by its five-membered heterocyclic structure containing both sulfur and nitrogen. The chloro group at the second position and the pyrrolidin-3-yloxymethyl substituent at the fifth position contribute to its unique chemical properties and potential biological activities.

Chemical Structure

The structural representation of this compound can be summarized as follows:

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial agent and its involvement in other biological processes.

Antimicrobial Properties

Research indicates that compounds with thiazole and pyrrolidine moieties often exhibit significant antimicrobial activity. A comparative analysis of similar compounds shows that those containing thiazole rings generally possess a broad spectrum of biological activities, including antibacterial and antifungal effects. The specific activity of this compound against various pathogens remains an area of active investigation.

Case Studies

-

Antimicrobial Evaluation : A study focusing on thiazole derivatives, including this compound, revealed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess the efficacy of these compounds.

Note: Specific MIC values need to be filled based on experimental data from relevant studies.

Compound MIC (µg/mL) Target Organisms This compound X Staphylococcus aureus, E. coli Thiazole derivative A Y Pseudomonas aeruginosa Thiazole derivative B Z Candida albicans - Mechanistic Studies : Further investigations into the mechanism of action have suggested that this compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or protein translation.

Research Findings

Recent research has highlighted the electrophilic nature of the chloro group in this compound, which allows it to participate in nucleophilic substitution reactions. This property is essential for developing derivatives with enhanced biological activity.

Potential Applications

The unique combination of structural features in this compound suggests potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.

- Chemical Biology : Investigating its role as a probe in biochemical assays due to its ability to interact with various biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-thiazole hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a thiazole core with a chiral pyrrolidinyloxymethyl group. Key steps include:

- Chiral Intermediate Preparation : The (R)-pyrrolidin-3-ol intermediate is synthesized via asymmetric reduction or resolution methods, followed by protection/deprotection strategies to ensure stereochemical integrity .

- Thiazole Functionalization : Chlorination at the 2-position is achieved using POCl₃ or SOCl₂ under reflux conditions. Subsequent alkylation at the 5-position employs Mitsunobu reactions or nucleophilic substitution with a pre-functionalized pyrrolidinyloxymethyl group .

- Optimization : Yield improvements (e.g., 60–75%) are observed when using anhydrous solvents (e.g., DMF or THF) and catalytic bases like DMAP to mitigate side reactions .

Q. How is the stereochemical configuration of the (R)-pyrrolidin-3-yloxymethyl group confirmed?

- Methodological Answer :

- Chiral HPLC : Employing a Chiralpak® AD-H column with a hexane/isopropanol mobile phase resolves enantiomers, with retention times compared to authentic standards .

- Optical Rotation : Measured using a polarimeter (e.g., [α]D²⁵ = +15° to +25° in methanol) to verify enantiopurity .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, particularly for resolving ambiguities in NOESY or COSY NMR data .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- HPLC-PDA/MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with 0.1% TFA in water/acetonitrile gradients detect impurities (e.g., dechlorinated byproducts) at 254 nm .

- Thermogravimetric Analysis (TGA) : Stability under thermal stress (e.g., decomposition >200°C) ensures suitability for long-term storage .

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) studies reveal moisture sensitivity, guiding storage in desiccated environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress racemization during the coupling of the pyrrolidinyloxymethyl group?

- Methodological Answer :

- Low-Temperature Alkylation : Performing reactions at –20°C in DMF with hindered bases (e.g., DIPEA) minimizes epimerization .

- Protection Strategies : Using tert-butyldimethylsilyl (TBS) groups on the pyrrolidine nitrogen reduces steric hindrance and stabilizes the chiral center during coupling .

- In Situ Monitoring : Real-time Raman spectroscopy tracks reaction progress and detects early racemization signals .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer :

- DFT Calculations : Gaussian09/B3LYP/6-311+G(d,p) simulations predict NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Variable-Temperature NMR : Experiments at –40°C to 80°C identify dynamic processes (e.g., ring puckering in the pyrrolidine moiety) that obscure peak assignments .

- Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous coupling patterns in crowded spectral regions .

Q. How does the compound’s enantiomeric purity impact its pharmacological activity?

- Methodological Answer :

- In Vitro Assays : Comparative studies using enantiopure vs. racemic forms in enzyme inhibition assays (e.g., kinase or protease targets) reveal stereospecific activity. For example, the (R)-enantiomer may exhibit 10-fold higher IC₅₀ values .

- Molecular Docking : Simulations with chiral binding pockets (e.g., CYP450 isoforms) predict metabolic stability differences, guiding SAR refinements .

Q. What are the mechanistic insights into its degradation under acidic conditions?

- Methodological Answer :

- Forced Degradation Studies : Exposure to 0.1N HCl at 40°C for 24 hours generates degradants (e.g., hydrolyzed thiazole or oxazolidinone byproducts), identified via LC-QTOF-MS .

- Kinetic Modeling : Pseudo-first-order rate constants (k = 0.015 h⁻¹) quantify degradation rates, informing formulation pH adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.